N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
This compound is a fluorinated acetamide derivative featuring a 1,4,8-triazaspiro[4.5]deca-1,3-diene core with sulfur-linked substituents. Key structural attributes include:
- Spirocyclic triaza system: The 8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl group introduces conformational rigidity, which may enhance target binding specificity.
- Thioacetamide linkage: The sulfur atom in the acetamide bridge could influence redox properties or intermolecular interactions compared to oxygen analogs.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4OS/c1-28-12-10-22(11-13-28)26-20(15-6-8-16(23)9-7-15)21(27-22)30-14-19(29)25-18-5-3-2-4-17(18)24/h2-9H,10-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOSMVUFAIJYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by a triazaspiro framework and fluorinated phenyl groups. Its chemical formula is , indicating the presence of nitrogen and sulfur atoms that may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the areas of anticancer and antimicrobial effects. Below are detailed findings from various studies:
Anticancer Activity
- Mechanism of Action : The compound appears to inhibit key pathways involved in cancer cell proliferation. It has been shown to interact with DNA topoisomerase enzymes, which are crucial for DNA replication and repair.
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines including:
- Mia PaCa-2 (pancreatic cancer)
- HepG2 (liver cancer)
- DLD-1 (colon cancer)
Antimicrobial Activity
-
In Vitro Testing : The compound has shown promising antimicrobial properties against several pathogens:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant inhibition of Mia PaCa-2 cells with an IC50 of 15 µM |
| Study 2 | Antimicrobial | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL |
| Study 3 | Structure-Activity Relationship | Modifications in the triazaspiro structure enhanced potency against HepG2 cells |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the presence of fluorinated phenyl groups and the triazaspiro framework are critical for its biological activity. Variations in these components can lead to significant changes in potency and selectivity against different biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally related molecules from the evidence:
Key Differences and Implications:
Fluorine vs. Chlorine Substituents :
- The target compound’s fluorophenyl groups may enhance metabolic stability and membrane permeability compared to chlorophenyl analogs (e.g., 3-chloro-N-phenyl-phthalimide) due to fluorine’s smaller atomic radius and resistance to oxidative metabolism .
Spirocyclic vs.
Thioacetamide vs. Carboxamide Linkages :
- The sulfur atom in the acetamide bridge could alter electronic properties (e.g., polarizability) and redox behavior compared to oxygen-based linkages in Flutolanil or Cyprofuram. This might influence interactions with enzymes or receptors .
Applications :
- Unlike Flutolanil and Cyprofuram, which are explicitly pesticidal, the target compound’s use remains unconfirmed. However, its fluorinated spirocyclic architecture aligns with trends in modern agrochemical design for enhanced efficacy and environmental persistence .
Research Findings and Methodological Insights
Computational Modeling (Hypothetical):
For example:
- Hydrophobic enclosure by the spirocyclic core and fluorophenyl groups might enhance binding in enzyme active sites.
- The thioacetamide linkage could form unique hydrogen-bonding or van der Waals interactions compared to oxygen analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
